molecular formula C24H22N2O3 B13653118 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one

Cat. No.: B13653118
M. Wt: 386.4 g/mol
InChI Key: RQBOSESZFNYSMO-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C24H22N2O3, is a synthetic small molecule identified as a promising inhibitor of Dengue virus (DENV) serotypes through a cytopathic effect (CPE) reduction assay . Its structure integrates three key moieties:

  • A 1H-indol-3-yl group linked to a ketone.
  • A 3,4-dimethoxyphenylamino substituent.
  • A phenyl group at the β-position of the ethanone backbone.

This unique arrangement facilitates interactions with viral targets, though the exact mechanism remains under investigation.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(3,4-dimethoxyanilino)-1-(1H-indol-3-yl)-2-phenylethanone

InChI

InChI=1S/C24H22N2O3/c1-28-21-13-12-17(14-22(21)29-2)26-23(16-8-4-3-5-9-16)24(27)19-15-25-20-11-7-6-10-18(19)20/h3-15,23,25-26H,1-2H3

InChI Key

RQBOSESZFNYSMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Final Compound: The final step involves coupling the indole ring with the dimethoxyphenyl group and the phenyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve halogens, alkylating agents, or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethoxyphenyl and Ketone Moieties

a) 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one
  • Structure: Simplifies the target compound by omitting the indole and amino groups.
  • Properties : White crystalline solid (C16H16O3), suggesting higher crystallinity compared to the target compound .
b) 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone
  • Structure: Replaces the indole and amino groups with a methoxyphenoxy substituent.
  • Reactivity : Exhibits rapid β-O-4 bond cleavage in alkaline conditions (KOtBu/tBuOH), indicating higher susceptibility to nucleophilic attack compared to the target compound .
  • Applications : Studied as a lignin model compound for pulping processes.

Analogues with Indole or Heterocyclic Modifications

a) 1-(2-Phenyl-1H-indol-3-yl)propan-2-amine
  • Structure: Substitutes the ethanone backbone with a propan-2-amine group.
b) 2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one
  • Structure : Introduces a sulfur-containing (thio) group and a chlorine substituent.
  • Synthesis and Activity: Synthesized via methods described in prior studies; X-ray diffraction confirmed its planar configuration. Biological evaluation by Aveniente et al.

Pharmacological and Reactivity Comparisons

Compound Name Key Structural Features Biological Activity Reactivity Notes
Target Compound Indole, dimethoxyphenylamino, phenylethanone DENV inhibition (CPE assay) Stability under assay conditions unknown
1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one Dimethoxyphenyl, phenylethanone None reported High crystallinity
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone Methoxyphenoxy, dimethoxyphenyl Lignin model studies Rapid β-O-4 cleavage in alkali
2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one Chlorophenylthio, dimethoxyphenyl Undisclosed biological activity Stable crystallographic conformation

Key Research Findings and Implications

  • Antiviral Specificity: The target compound’s indole and amino groups may enhance binding to DENV targets compared to simpler dimethoxyphenyl ketones like 1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one .
  • Reactivity Trends: Alkaline stability varies significantly; the lignin model compound 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone degrades faster than the target compound, suggesting structural modifications influence robustness .
  • Synthetic Flexibility : Analogues like 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one demonstrate the feasibility of introducing diverse substituents for activity optimization .

Biological Activity

The compound 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of 386.4 g/mol. Its structure features an indole moiety, a dimethoxyphenyl group, and a phenylethanone unit, which are significant for its biological interactions and pharmacological properties .

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, particularly c-Jun N-terminal kinases (JNKs). These pathways are crucial in regulating apoptosis and cellular stress responses .
  • Antioxidant Properties : The presence of methoxy groups in the phenyl ring contributes to antioxidant activity, which can mitigate oxidative stress in cells .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells, although detailed studies are required to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
Kinase InhibitionInhibits JNK activity

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on human breast cancer cell lines. Results indicated significant growth inhibition at concentrations above 10 µM, with IC50 values suggesting potential for further development as an anticancer agent.
  • Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
  • In Vivo Studies : Animal model studies have shown that administration of this compound can improve metabolic profiles in diabetic mice, suggesting possible applications in diabetes management.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with 2-((3,4-dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one. Key areas for future studies include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and neuroprotective effects.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
  • Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific biological targets.

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